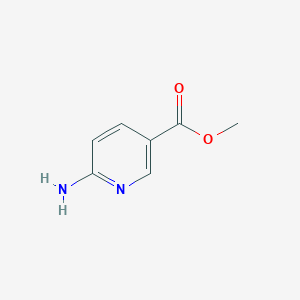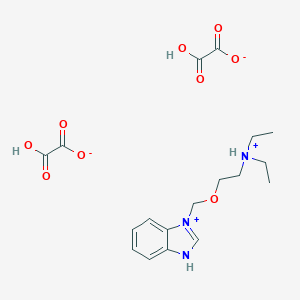
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, also known as DMXB-A, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzimidazole derivatives and has been found to possess unique pharmacological properties that make it an attractive candidate for drug development.
Wirkmechanismus
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate acts as a selective agonist of alpha7 nAChRs, which are widely expressed in the central nervous system. The activation of these receptors by Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and behavioral processes.
Biochemische Und Physiologische Effekte
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been found to enhance cognitive function, improve memory, and reduce inflammation in various animal models of neurological disorders. The compound has also been shown to have neuroprotective effects and promote neuronal survival in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has several advantages as a research tool, including its high potency and selectivity for alpha7 nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several potential future directions for the research and development of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. These include the optimization of the compound's pharmacokinetic properties, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's pharmacological effects and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate involves the reaction of 2-(diethylamino)ethanol with 1,2-dimethoxybenzene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to exert its pharmacological effects through the activation of alpha7 nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and behavioral processes.
Eigenschaften
CAS-Nummer |
102516-94-9 |
|---|---|
Produktname |
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate |
Molekularformel |
C18H25N3O9 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Kanonische SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Synonyme |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
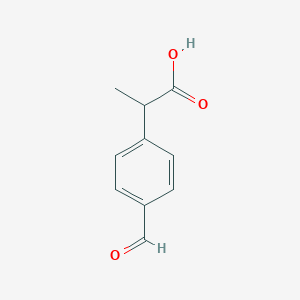
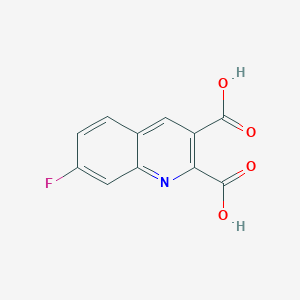
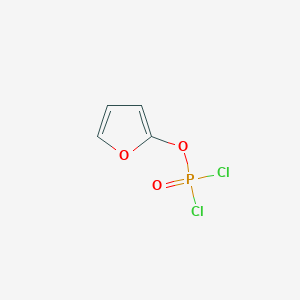

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
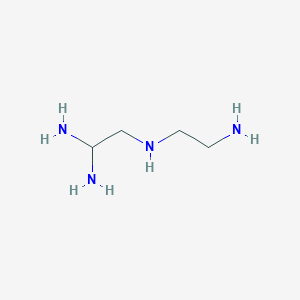
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
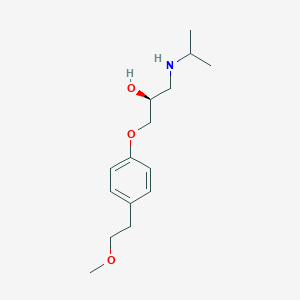
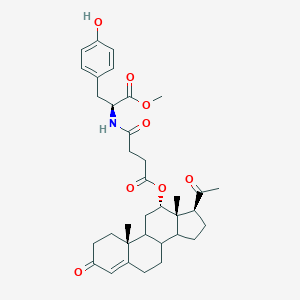
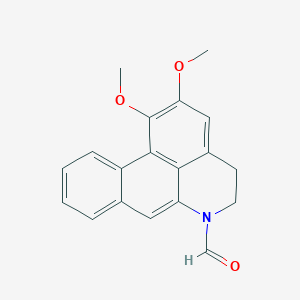
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
